3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione
Description
Properties
CAS No. |
918437-55-5 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3,3,6-trimethyl-2,4-dihydrobenzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C20H17NO3/c1-10-15-17(16-13(21-10)8-20(2,3)9-14(16)22)19(24)12-7-5-4-6-11(12)18(15)23/h4-7H,8-9H2,1-3H3 |
InChI Key |
SRRQFNADNKJKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid (H₂SO₄). This reaction proceeds through a series of steps, including cyclization and annelation, to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Bulky aryl groups (e.g., 7b’s trimethoxyphenyl) improve cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition . Methyl groups (as in the target compound) may optimize lipophilicity for membrane permeability without steric hindrance.
- Ring System Modifications: The benzo[j]phenanthridine core (4a) exhibits superior potency to pyrimido-isoquinoline systems (4b), emphasizing the importance of a planar aromatic structure for intercalative binding .
Natural Angucycline Analogues
Natural derivatives like rabelomycin (3,6,8-trihydroxy-3-methyl-DPT) and tetrangomycin (3,8-dihydroxy-3-methyl-DPT) share structural motifs with synthetic DPTs but feature hydroxyl and glycosyl groups. These modifications confer distinct bioactivities:
- Rabelomycin : Exhibits antibiotic properties via reactive oxygen species (ROS) generation; LogP = 2.06, indicating moderate solubility .
- Tetrangomycin : Antibiotic activity against Gram-positive bacteria; stereochemistry (3R) critical for function .
In contrast, synthetic DPTs prioritize cytotoxicity over antibiotic effects, achieved by substituting polar hydroxyl groups with nonpolar methyl or aryl groups.
Mechanistic Insights
- Cytotoxicity : Synthetic DPTs induce apoptosis in cancer cells (e.g., MCF-7, NCI-H460) through ROS-mediated DNA damage and topoisomerase II inhibition .
- SAR Trends: The 3,3-dimethyl substitution in the target compound may stabilize the dihydroquinone moiety, prolonging its redox-cycling activity compared to monosubstituted analogues .
Antitumor Activity Rankings (Based on ):
4a (Benzo[j]phenanthridine trione) > 4b (Pyrimido-isoquinoline tetrone) > 4c (Simplified trione) Exception: Phenylamino-substituted 4c surpasses 4b in potency, highlighting the role of electron-rich substituents .
Physicochemical Properties:
- LogP : Methyl-substituted DPTs (e.g., target compound) have estimated LogP ~2.5–3.0, balancing solubility and membrane penetration.
- Melting Points : High thermal stability (240–252°C) across DPTs correlates with rigid aromatic frameworks .
Biological Activity
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (CAS Number: 1261989-93-8) is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of 3,3,6-trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can be represented as follows:
This compound belongs to the phenanthridine family, which is known for various pharmacological effects.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of phenanthridine derivatives. Notably, compounds derived from the phenanthridine core have shown significant activity against Mycobacterium tuberculosis. For instance:
- Phenanthridine Amide Derivative PA-01 : Exhibited a minimum inhibitory concentration (MIC) of 61.31 μM in the microplate Alamar Blue assay (MABA) and 62.09 μM in low-oxygen recovery assay (LORA) methodologies.
- Triazole Derivative PT-09 : Demonstrated even greater potency with MIC values of 41.47 μM and 78.75 μM against M. tuberculosis H37Rv strain in MABA and LORA assays respectively .
These findings suggest that modifications to the phenanthridine structure can enhance antitubercular activity.
Anticancer Properties
Phenanthridine derivatives are also being investigated for their anticancer potential. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The specific activity of 3,3,6-trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has not been extensively documented but is anticipated based on the structural similarities with other active phenanthridines.
The biological activities of phenanthridines are attributed to their ability to interact with various biological targets:
- DNA Intercalation : Many phenanthridines can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
- Study on Antitubercular Activity :
- Anticancer Activity Investigation :
Data Table: Biological Activity Overview
Q & A
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
